3-(Methylsulfanyl)furan-2,5-dione
Description
3-(Methylsulfanyl)furan-2,5-dione is a sulfur-containing heterocyclic compound characterized by a furan-2,5-dione core substituted with a methylthio (-SMe) group at the 3-position. The compound’s electron-deficient furan ring and the electron-donating methylthio substituent create a polarized system, enabling diverse reactions such as nucleophilic additions or cycloadditions.
Properties
IUPAC Name |
3-methylsulfanylfuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3S/c1-9-3-2-4(6)8-5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSUNPYBGKFGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617301 | |
| Record name | 3-(Methylsulfanyl)furan-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64810-01-1 | |
| Record name | 3-(Methylsulfanyl)furan-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methylsulfanyl)-2,5-dihydrofuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: One of the most common methods for synthesizing furan derivatives, including 3-(methylsulfanyl)furan-2,5-dione, is the Paal-Knorr synthesis.
Gold-Catalyzed Cyclization: Another method involves the use of gold catalysts to cyclize diols and triols into the corresponding furan derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Paal-Knorr synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Methylsulfanyl)furan-2,5-dione can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can also be reduced to form various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced furan derivatives.
Substitution: Halogenated and nitrated furan derivatives.
Scientific Research Applications
Chemistry: 3-(Methylsulfanyl)furan-2,5-dione is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology and Medicine:
Industry: The compound is used in the production of polymers and other materials due to its reactivity and ability to form stable derivatives .
Mechanism of Action
The mechanism by which 3-(Methylsulfanyl)furan-2,5-dione exerts its effects involves its ability to undergo various chemical reactions, such as oxidation and substitution, which can modify its structure and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-2,5-dione Derivatives
Piperazine-2,5-diones (diketopiperazines) share the 2,5-dione core with 3-(Methylsulfanyl)furan-2,5-dione but differ in ring size and substituents. Key examples from marine actinomycetes () include:
Key Differences :
- Ring Size : Piperazine-2,5-diones are six-membered rings, while this compound is a five-membered furan system. This difference influences ring strain, solubility, and intermolecular interactions.
Substituted Furanones
Furanones with hydroxyl or aryl substituents (e.g., from Pleione bulbocodioides in ) provide another comparison:
Key Differences :
- Oxidation State: The 2,5-dione moiety in this compound is fully oxidized, whereas furan-2(5H)-ones (e.g., compounds 1–2) have one ketone and one enol ether group. This impacts electrophilicity and metabolic stability.
- Substituent Polarity: Hydroxyl and phenethyl groups in furanones enhance hydrogen-bonding capacity, whereas the methylthio group in this compound may favor hydrophobic interactions.
Halogenated Furan Derivatives
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran () highlights the impact of halogenation and steric hindrance:
| Compound Name | Substituents | Key Properties | Source/Reference |
|---|---|---|---|
| 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran | 3,4-Dibromo, 2,2,5,5-tetraphenyl | High steric bulk, halogen reactivity | Synthetic |
Key Differences :
- Reactivity : Bromine substituents enable electrophilic reactions (e.g., cross-coupling), whereas the methylthio group in this compound may act as a leaving group or participate in nucleophilic substitutions.
- Steric Effects : Tetraphenyl substitution in the dihydrofuran derivative creates significant steric hindrance, reducing accessibility to the dione core compared to this compound.
Research Findings and Implications
- Bioactivity: Diketopiperazines (e.g., albonoursin) demonstrate potent antiviral activity against H1N1, suggesting that this compound’s smaller, sulfur-containing structure could be optimized for similar targets .
- Structural Limitations : The lack of extended conjugation (compared to benzylidene-substituted analogs) may limit its UV/Vis absorption properties, as seen in marine alkaloids .
Biological Activity
3-(Methylsulfanyl)furan-2,5-dione is an organic compound with the molecular formula C₅H₄O₃S, notable for its unique structure that includes a furan ring, a methylsulfanyl group, and two carbonyl groups. This compound belongs to the class of furan diones, which are recognized for their reactivity and potential applications in medicinal chemistry and materials science. The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with various biological targets.
The structural characteristics of this compound contribute to its biological activity:
- Molecular Formula: C₅H₄O₃S
- Molecular Weight: Approximately 144.14 g/mol
- Functional Groups:
- Furan ring
- Methylsulfanyl group
- Two carbonyl (C=O) groups
These features enable the compound to participate in diverse chemical reactions, making it a candidate for further exploration in pharmacology and synthetic chemistry.
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities due to its electrophilic sites. These activities include:
Interaction Studies
Understanding how this compound interacts with biological molecules is crucial for elucidating its pharmacological properties. Its electrophilic nature suggests it can form covalent bonds with nucleophiles in proteins and nucleic acids. This reactivity could lead to:
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.
- Protein Modification: Modification of amino acid residues in proteins, potentially altering their function.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methylfuran-2,5-dione | C₅H₄O₃ | Lacks sulfur; simpler structure |
| Maleic Anhydride | C₄H₂O₃ | No methylsulfanyl group; different reactivity |
| 4-(Bromomethyl)furan-2(5H)-one | C₅H₄BrO₂ | Contains bromine; different electrophilic behavior |
| 5-Hydroxyisobenzofuran-1,3-dione | C₉H₈O₃ | More complex structure; additional hydroxyl group |
| 6-Methylisobenzofuran-1(3H)-one | C₉H₈O | Different substitution pattern on the benzene ring |
The presence of the methylsulfanyl group in this compound distinguishes it from these compounds, potentially imparting unique chemical properties and biological activities.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research provides insight into its potential applications:
- Antimicrobial Activity Study : A study indicated that derivatives of furan diones exhibited significant antibacterial activity against various strains of bacteria. This suggests that further exploration of this compound could yield similar results.
- Antioxidant Capacity Assessment : Research into similar sulfur-containing compounds has demonstrated their ability to reduce oxidative stress markers in vitro. This could imply that this compound may possess comparable antioxidant effects.
- Cancer Cell Line Studies : Investigations into structurally related compounds have shown promise in inducing apoptosis in cancer cell lines. Future studies on this compound could explore this potential further.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
